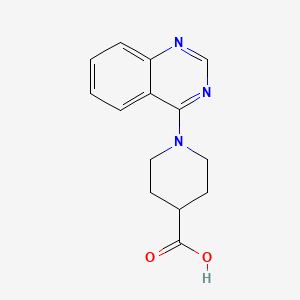![molecular formula C17H15NO3S B2492898 1-(1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl)ethanon CAS No. 104142-24-7](/img/structure/B2492898.png)
1-(1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl)ethanon
Übersicht
Beschreibung
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone is a versatile chemical compound with a unique structure that combines an indole core with a sulfonyl group and a methylphenyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX enzymes, 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, pain, and other physiological responses .
Result of Action
The molecular and cellular effects of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone’s action include reduced production of prostaglandins, leading to decreased inflammation and pain signaling .
Vorbereitungsmethoden
One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This method uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it an efficient way to synthesize complex organic molecules.
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of microwave activation to shorten reaction times and improve selectivity .
Analyse Chemischer Reaktionen
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The indole core can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone can be compared with other sulfonyl-indole derivatives, such as:
5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: This compound also contains a sulfonyl group and exhibits similar biological activities.
(4-Nitrophenyl)sulfonyltryptophan: Another sulfonyl derivative with potential antimicrobial and anti-inflammatory properties.
The uniqueness of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone is a compound of significant interest in various scientific fields due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential biological activities make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-16(13(2)19)15-5-3-4-6-17(15)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDMNPLPNYMHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)
![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)



